

In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isokotanin B

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokotanin B is a naturally occurring bicoumarin, a class of secondary metabolites characterized by the presence of two coumarin moieties. First isolated from the sclerotia of the fungus Aspergillus alliaceus, **Isokotanin B** has garnered interest due to its potential biological activities, including insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemical features of **Isokotanin B**, supported by spectroscopic data and experimental methodologies.

Chemical Structure

The systematic IUPAC name for **Isokotanin B** is 6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one. Its molecular formula is C23H20O8, with a corresponding molecular weight of 424.40 g/mol . The structure consists of two substituted coumarin rings linked by a C-C bond.

Stereochemistry

Isokotanin B is a chiral molecule, exhibiting atropisomerism due to restricted rotation around the biaryl bond connecting the two coumarin rings. The naturally occurring enantiomer has been identified as (+)-**Isokotanin B**, indicating that it is dextrorotatory, rotating plane-polarized light in a clockwise direction. While the specific rotation of **Isokotanin B** itself has not been



explicitly reported in the initial isolation literature, the chemical conversion of **Isokotanin B** to Isokotanin A, which is also a natural product, yielded a compound with an identical optical rotation to the naturally occurring Isokotanin A. This suggests a defined and consistent stereochemistry in the natural product.

The absolute configuration of the chiral axis in (+)-**Isokotanin B** has been determined through total synthesis efforts.

Data Presentation

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C23H20O8	[1]
Molecular Weight	424.40 g/mol	[1]
Appearance	Light yellow solid	[2]
Solubility	Soluble in ethanol, methanol, DMF, DMSO	[2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **Isokotanin B** was primarily achieved through one- and two-dimensional NMR spectroscopy. The following tables summarize the reported 1H and 13C NMR chemical shifts.

Table 1: 1H NMR Spectroscopic Data for **Isokotanin B** (in acetone-d6)



Position	Chemical Shift (δ, ppm)	Multiplicity
H-3	6.17	S
H-3'	6.20	S
H-8	6.78	S
H-8'	6.85	s
5-CH3	2.25	S
5'-CH3	2.30	S
4-OCH3	3.90	S
4'-OCH3	3.95	S
7'-OCH3	3.98	S
7-OH	8.5 (br s)	

Table 2: 13C NMR Spectroscopic Data for Isokotanin B (in acetone-d6)



Position	Chemical Shift (δ, ppm)
C-2	161.2
C-2'	161.0
C-3	110.8
C-3'	111.0
C-4	163.5
C-4'	163.7
C-4a	109.5
C-4a'	109.8
C-5	115.5
C-5'	115.8
C-6	120.5
C-6'	120.8
C-7	158.0
C-7'	158.3
C-8	100.5
C-8'	100.2
C-8a	155.0
C-8a'	155.2
5-CH3	9.5
5'-CH3	9.8
4-OCH3	56.5
4'-OCH3	56.8
7'-OCH3	57.0



Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data confirmed the molecular formula of **Isokotanin B**.

• HRMS (EI): m/z [M]+ calculated for C23H20O8 424.1158, found 424.1138.

Experimental ProtocolsIsolation of Isokotanin B

Isokotanin B was first isolated from the sclerotia of Aspergillus alliaceus (NRRL 315). The general procedure involved:

- Extraction: The ground sclerotia were extracted with a suitable organic solvent, such as a mixture of dichloromethane and methanol.
- Chromatography: The crude extract was subjected to repeated chromatographic separations. This typically involved:
 - Vacuum Liquid Chromatography (VLC): Initial fractionation of the crude extract using a gradient of solvents.
 - High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing Isokotanin B using a C18 reversed-phase column with a mobile phase of acetonitrile and water.

Structure Elucidation

The structure of **Isokotanin B** was determined using a combination of spectroscopic techniques:

- 1D NMR (1H and 13C): To identify the types and number of protons and carbons, and their immediate electronic environment.
- 2D NMR:
 - HMQC (Heteronuclear Multiple Quantum Coherence): To establish one-bond correlations between protons and carbons.

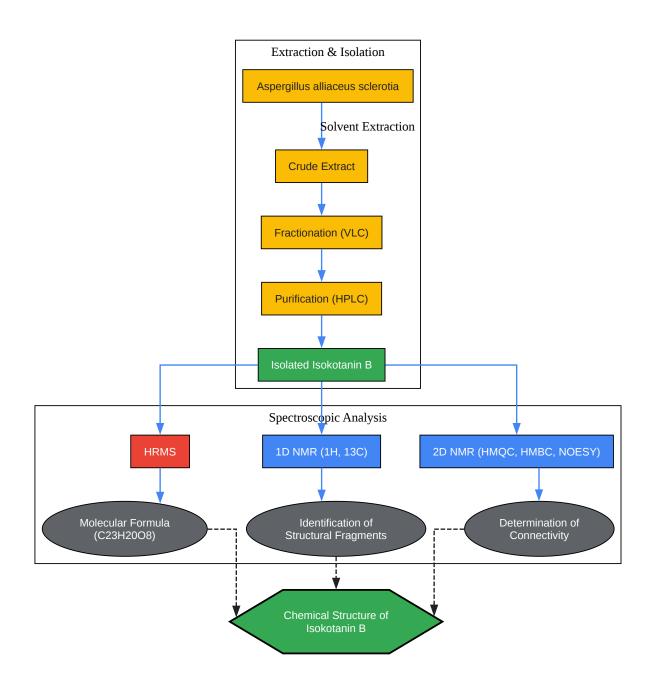


- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2- and 3bond) correlations between protons and carbons, which was crucial for connecting the different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the spatial proximity of different parts of the molecule and aiding in the determination of the relative stereochemistry.

Mandatory Visualization Logical Relationship in Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of **Isokotanin B**, starting from the raw fungal material to the final determined structure.





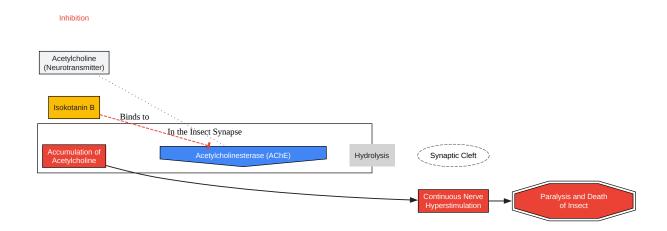
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Structure Elucidation Workflow for Isokotanin B



Putative Insecticidal Mechanism of Action

While the specific signaling pathway for **Isokotanin B** is not fully elucidated, many coumarins are known to exert their insecticidal effects by inhibiting acetylcholinesterase (AChE), a key enzyme in the insect nervous system. The following diagram illustrates this proposed mechanism.



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Proposed Insecticidal Mechanism of Isokotanin B

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